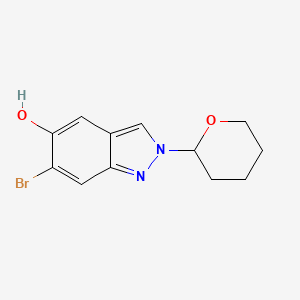

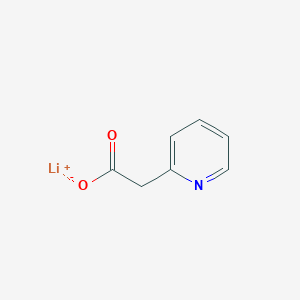

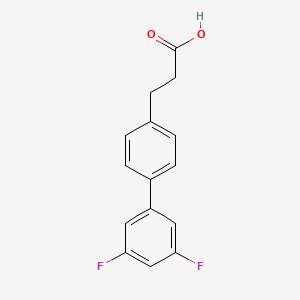

![molecular formula C13H18BrN B1400736 N-[2-(4-bromophenyl)ethyl]cyclopentanamine CAS No. 1183453-21-5](/img/structure/B1400736.png)

N-[2-(4-bromophenyl)ethyl]cyclopentanamine

Übersicht

Beschreibung

N-[2-(4-Bromophenyl)ethyl]cyclopentanamine is a chemical compound with the molecular formula C13H18BrN . It has a molecular weight of 268.19 g/mol. This compound is used for research purposes and is not intended for human or veterinary use.

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C13H18BrN. Detailed structural analysis would require more specific information such as NMR, IR, and elemental analysis .Physical And Chemical Properties Analysis

This compound has a molecular weight of 268.19 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density would require additional resources or experimental data .Wissenschaftliche Forschungsanwendungen

Synthetic Applications in Organic Chemistry :

- Allin et al. (2005) discussed the use of 2-(2-Bromophenyl)ethyl groups in radical cyclisation reactions onto azoles to create tri- and tetra-cyclic heterocycles. This process involves the cyclisations of intermediate aryl radicals to form new 6-membered rings attached to azoles (Allin et al., 2005).

- Taniguchi et al. (2005) reported on the use of N-[2-(2-bromophenyl)ethyl]-N-ethenylamides in Bu3SnH-mediated radical cyclizations, leading to a concise construction of a cephalotaxine skeleton, highlighting the role of carbonyl group position in cyclization (Taniguchi et al., 2005).

Medical Imaging :

- Christiaans et al. (2014) explored the development of a PET ligand for the NR2B binding site of the NMDA receptor, using N-((5-(4-fluoro-2-[(11)C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine. This study aimed at assessing N-methyl-D-aspartate receptor availability in vivo (Christiaans et al., 2014).

Biochemical Research :

- Masocha et al. (2016) evaluated the antinociceptive activities of compounds including N-[2-(4-bromophenyl)ethyl]cyclopentanamine derivatives, in the formalin and hot plate tests in mice. This study contributed to understanding the antinociceptive potential and mechanisms of these compounds (Masocha et al., 2016).

- Guo et al. (2018) synthesized a novel bromophenol derivative containing a cyclopentanamine moiety, which showed significant anticancer activities on human lung cancer cell lines. The study focused on its potential as an anticancer drug (Guo et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, 4’-Bromoacetanilide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle with care, wear protective clothing, and avoid breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place and kept tightly closed .

Eigenschaften

IUPAC Name |

N-[2-(4-bromophenyl)ethyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c14-12-7-5-11(6-8-12)9-10-15-13-3-1-2-4-13/h5-8,13,15H,1-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFDREFLNMYWMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1400655.png)

![(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B1400665.png)

![methyl 2-(2-methyl-1-(4-(methylsulfonyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1400671.png)

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B1400672.png)

![1,3-Dibromo-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1400674.png)